4-(1h-Indazol-5-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indazole and thiazole moieties. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiazole, on the other hand, is a sulfur-containing heterocycle that is often found in various biologically active compounds . The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine typically involves the formation of the indazole and thiazole rings followed by their coupling. One common method for synthesizing indazole involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of thiazole sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indazole or thiazole rings .
Scientific Research Applications
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated as a potential drug candidate for various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival . The thiazole moiety can interact with various biological targets, including proteins and nucleic acids, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
Thiazole: Found in various biologically active compounds and known for its antimicrobial properties.
1,3-Thiazol-2-amine: A simpler thiazole derivative with potential biological activities.
Uniqueness
4-(1H-Indazol-5-yl)-1,3-thiazol-2-amine is unique due to the combination of the indazole and thiazole moieties in a single molecule. This combination can result in synergistic effects, enhancing the compound’s biological activities and making it a valuable candidate for drug discovery and development .
Properties
Molecular Formula |
C10H8N4S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(1H-indazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-10-13-9(5-15-10)6-1-2-8-7(3-6)4-12-14-8/h1-5H,(H2,11,13)(H,12,14) |
InChI Key |
IHKNEMYSHFRMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CSC(=N3)N)C=NN2 |
Origin of Product |
United States |
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